5-Acetyl-6-methyl-2-phenoxynicotinonitrile
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Overview
Description
5-Acetyl-6-methyl-2-phenoxynicotinonitrile is an organic compound with the molecular formula C15H12N2O2 and a molecular weight of 252.27 g/mol . This compound is known for its unique structure, which includes an acetyl group, a methyl group, a phenoxy group, and a nicotinonitrile core. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of 5-Acetyl-6-methyl-2-phenoxynicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-chloro-5-acetyl-6-methylpyridine with phenol in the presence of a base to form the phenoxy derivative. . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
5-Acetyl-6-methyl-2-phenoxynicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Acetyl-6-methyl-2-phenoxynicotinonitrile is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Researchers study its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: This compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Acetyl-6-methyl-2-phenoxynicotinonitrile involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-Acetyl-6-methyl-2-phenoxynicotinonitrile can be compared with other similar compounds, such as:
5-Acetyl-6-methyl-2-phenoxypyridine: Similar structure but lacks the nitrile group.
6-Methyl-2-phenoxynicotinonitrile: Similar structure but lacks the acetyl group.
5-Acetyl-2-phenoxynicotinonitrile: Similar structure but lacks the methyl group. These compounds share some chemical properties but differ in their reactivity and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
5-acetyl-6-methyl-2-phenoxypyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-10-14(11(2)18)8-12(9-16)15(17-10)19-13-6-4-3-5-7-13/h3-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNPOCVDSDRZBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)OC2=CC=CC=C2)C#N)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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